molecular formula C14H10N2O5S B2376201 (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 476316-63-9

(2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

Cat. No.: B2376201
CAS No.: 476316-63-9
M. Wt: 318.3
InChI Key: VWJUKIQQLGPJHK-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Nitration of thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Acryloylation: The nitrated thiophene is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

    Amidation: Finally, the acryloylated thiophene is reacted with the benzo[d][1,3]dioxole derivative to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide: shares similarities with other acrylamide derivatives and nitrothiophene compounds.

    2-Fluorodeschloroketamine: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

  • The combination of the benzo[d][1,3]dioxole and nitrothiophene moieties in this compound provides unique electronic and steric properties, making it distinct from other related compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5S/c17-13(5-2-10-3-6-14(22-10)16(18)19)15-9-1-4-11-12(7-9)21-8-20-11/h1-7H,8H2,(H,15,17)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJUKIQQLGPJHK-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.